Glycyclamide

Vue d'ensemble

Description

Le glycéclamide, également connu sous le nom de tolcyclamide, est un composé sulfonyluréique contenant un groupe cyclohexyle et possédant une activité antihyperglycémique. Il est étroitement lié au tolbutamide, avec un cycle cyclohexyle à la place du groupe butyle. Le glycéclamide est principalement utilisé comme médicament antidiabétique pour traiter le diabète de type 2 en augmentant la libération d'insuline par le pancréas .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

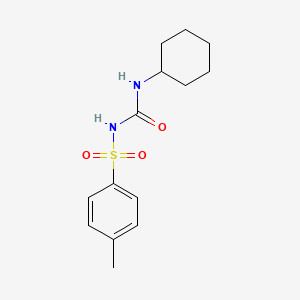

Le glycéclamide peut être synthétisé par réaction de la cyclohexylamine avec l'isocyanate de p-toluènesulfonyle. La réaction se produit généralement dans des conditions douces, la cyclohexylamine agissant comme un nucléophile et attaquant le groupe isocyanate pour former le composé sulfonylurée souhaité .

Méthodes de production industrielle

La production industrielle de glycéclamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le glycéclamide subit diverses réactions chimiques, notamment :

Oxydation : Le glycéclamide peut être oxydé dans des conditions spécifiques pour former les sulfoxydes et sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le glycéclamide en ses dérivés aminés correspondants.

Substitution : Le glycéclamide peut subir des réactions de substitution nucléophile, où le groupe sulfonylurée peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés sulfonylurée substitués.

Applications de la recherche scientifique

Le glycéclamide a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie et la réactivité des sulfonylurées.

Biologie : Investigé pour ses effets sur la libération d'insuline et la fonction des cellules bêta pancréatiques.

Médecine : Étudié pour son utilisation potentielle dans le traitement du diabète de type 2 et ses effets sur les taux de glycémie.

Industrie : Utilisé dans le développement de nouveaux médicaments antidiabétiques et de formulations

Mécanisme d'action

Le glycéclamide agit en se liant et en inhibant les canaux potassiques sensibles à l'ATP (K_ATP) sous-unité régulatrice inhibitrice du récepteur sulfonylurée 1 (SUR1) dans les cellules bêta pancréatiques. Cette inhibition provoque une dépolarisation de la membrane cellulaire, ouvrant les canaux calciques dépendants du voltage, ce qui conduit à une augmentation des niveaux de calcium intracellulaire. L'élévation des niveaux de calcium déclenche l'exocytose des granules contenant l'insuline, augmentant ainsi la libération d'insuline .

Applications De Recherche Scientifique

Glycyclamide has several scientific research applications, including:

Chemistry: Used as a model compound to study sulfonylurea chemistry and reactivity.

Biology: Investigated for its effects on insulin release and pancreatic beta-cell function.

Medicine: Studied for its potential use in treating type 2 diabetes and its effects on blood glucose levels.

Industry: Used in the development of new antidiabetic drugs and formulations

Mécanisme D'action

Glycyclamide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells. This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels, leading to an increase in intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin release .

Comparaison Avec Des Composés Similaires

Composés similaires

Tolbutamide : Structure similaire mais avec un groupe butyle au lieu d'un cycle cyclohexyle.

Glipizide : Sulfonylurée plus puissante avec un motif de substitution différent.

Glibenclamide : Autre sulfonylurée avec une structure différente et une puissance plus élevée

Unicité

Le glycéclamide est unique en raison de son cycle cyclohexyle, qui confère des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport aux autres sulfonylurées. Il est moins puissant que le glipizide mais offre une alternative pour les patients qui ne répondent pas bien aux autres sulfonylurées .

Propriétés

Numéro CAS |

664-95-9 |

|---|---|

Formule moléculaire |

C14H20N2O3S |

Poids moléculaire |

296.39 g/mol |

Nom IUPAC |

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |

Clé InChI |

RIGBPMDIGYBTBJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

Apparence |

Solid powder |

melting_point |

175.0 °C |

Key on ui other cas no. |

664-95-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-cyclohexyl-3-(p- toluenesulfonyl)urea cyclamide glycyclamide tolcyclamide |

Origine du produit |

United States |

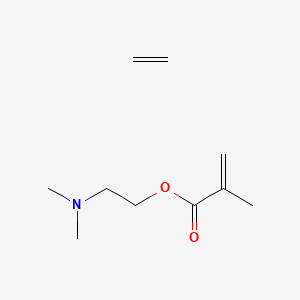

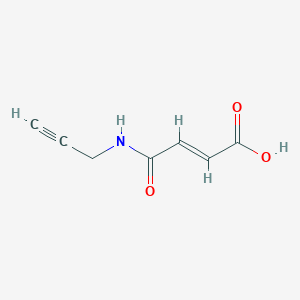

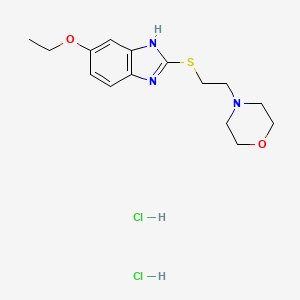

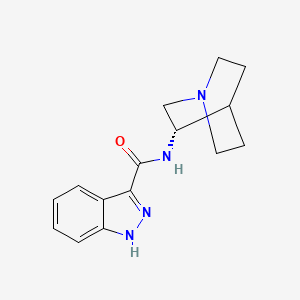

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

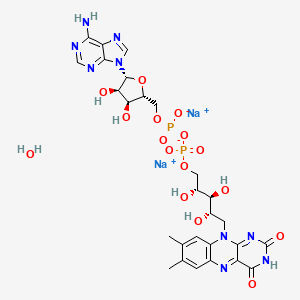

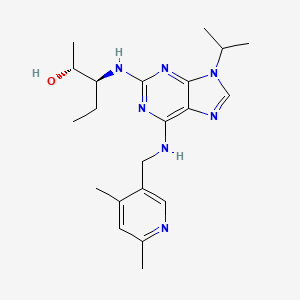

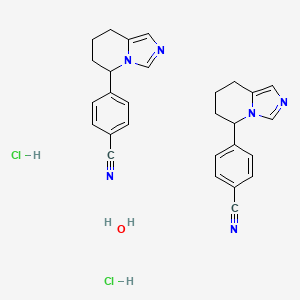

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)